n-Butyl trifluoroacetate (CAS 367-64-6) is a thermally stable, liquid-phase fluorinated ester utilized as a mild trifluoroacetylating agent, a specialized lipophilic solvent, and a derivatization standard. With a boiling point of 100 °C, it provides a process-friendly alternative to highly volatile lower-alkyl trifluoroacetates. Its procurement value is driven by its specific amine-protection reactivity, enhanced lipophilicity for biphasic separations, and thermal stability, which collectively ensure safe and reproducible large-scale industrial handling [1].
Substituting n-butyl trifluoroacetate with methyl or ethyl trifluoroacetate introduces severe volatility risks; methyl trifluoroacetate boils at 43 °C, causing evaporative losses, vapor pressure buildup in reactors, and necessitating expensive chilled infrastructure [1]. Conversely, substituting with trifluoroacetic anhydride (TFAA) replaces a mild, moisture-tolerant ester with an aggressively reactive anhydride that triggers unwanted dehydration side-reactions and demands strictly anhydrous conditions. In analytical workflows, altering the n-butyl chain disrupts established GC-MS retention times and phase-partitioning behavior, leading to extraction losses and quantification errors.
n-Butyl trifluoroacetate exhibits a boiling point of 100 °C, which is substantially higher than its lower-alkyl homologues. In comparison, methyl trifluoroacetate boils at 43 °C and ethyl trifluoroacetate at approximately 60 °C [1]. This +40 °C to +57 °C increase in boiling point drastically reduces vapor pressure at ambient temperature, minimizing evaporative loss during storage and transfer.
| Evidence Dimension | Boiling Point (Thermal Stability) |
| Target Compound Data | 100 °C |
| Comparator Or Baseline | Methyl trifluoroacetate (43 °C) and Ethyl trifluoroacetate (60 °C) |
| Quantified Difference | +40 °C to +57 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Eliminates the need for specialized chilled storage and condensation equipment during large-scale synthesis, reducing evaporative losses and improving workplace safety.
For the selective N-trifluoroacetylation of basic amino acids, n-butyl trifluoroacetate functions as an acyl donor in aqueous alkaline media (pH 8-11). Compared to historical methods using S-ethyl trifluorothioacetate, which releases highly noxious ethyl mercaptan as a byproduct, n-butyl trifluoroacetate releases n-butanol, completely eliminating severe odor issues [1]. Furthermore, unlike trifluoroacetic anhydride (TFAA), which violently hydrolyzes in water, n-butyl trifluoroacetate allows for controlled amine protection without requiring strictly anhydrous conditions.
| Evidence Dimension | Byproduct toxicity and moisture tolerance |
| Target Compound Data | Releases n-butanol (low odor); stable for aqueous pH 8-11 reactions |
| Comparator Or Baseline | S-ethyl trifluorothioacetate (releases noxious ethyl mercaptan) / TFAA (violent hydrolysis) |
| Quantified Difference | 100% elimination of mercaptan emissions; enables aqueous-phase reaction |
| Conditions | Aqueous alkaline medium (pH 8-11) for amino acid derivatization |
Allows manufacturers to perform scalable peptide protection steps in standard aqueous reactors without investing in extreme odor-abatement or anhydrous infrastructure.
In the GC-MS analysis of complex matrices, samples are often butylated using n-butanol. To quench the reaction and remove excess n-butanol, trifluoroacetic acid is added to convert the alcohol into n-butyl trifluoroacetate [1]. Because n-butyl trifluoroacetate is highly lipophilic and immiscible with water, it remains quantitatively in the organic extraction layer during subsequent aqueous washes. In contrast, using lower alcohols would produce methyl trifluoroacetate, which has higher water solubility and volatility, leading to reduced extraction recoveries and evaporative losses during sample concentration.
| Evidence Dimension | Liquid-liquid extraction efficiency |
| Target Compound Data | Forms a stable, highly lipophilic organic layer easily washed with water |
| Comparator Or Baseline | Methyl trifluoroacetate (volatile, higher aqueous solubility) |
| Quantified Difference | Enables complete removal of polar impurities via 3x aqueous washes without target derivative loss |
| Conditions | Chloroform/water biphasic extraction post-derivatization |
Ensures high-reproducibility sample cleanup and prevents GC column degradation, making it an essential workflow standard for high-throughput analytical labs.
Procured for the selective N-trifluoroacetylation of lysine and other basic amino acids in aqueous media, where TFAA would hydrolyze and thioesters would create unacceptable odor issues[1].
Used as a derivative form or a byproduct sink in the butylation of fatty acids and amino acids, providing targeted volatility and phase-separation characteristics for clean chromatographic analysis[2].
Serves as a stable, room-temperature liquid precursor for introducing trifluoroacetyl groups into pharmaceutical intermediates, avoiding the handling hazards and cooling requirements of highly volatile methyl or ethyl trifluoroacetate [3].
Flammable;Corrosive